Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
CAS No.:
Cat. No.: VC14832081
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O2 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3 |
| Standard InChI Key | NAUUJCDMFUWFPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate (IUPAC name: methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate) features a condensed heterocyclic system where a pyrimidine ring is annelated with a benzimidazole unit. The molecular formula C₁₃H₁₁N₃O₂ (molecular weight: 241.24 g/mol) includes:
-
A benzimidazole moiety (positions 1–2-a) providing aromatic stability and hydrogen-bonding capacity
-
A pyrimidine ring (positions 4–6) contributing electron-deficient regions for nucleophilic interactions
-
A methyl ester group at position 3 enabling hydrolytic derivatization
-
A methyl substituent at position 4 influencing steric and electronic properties .
The planar structure (Figure 1) permits intercalation with DNA/RNA, while substituents modulate solubility and target affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.24 g/mol | |
| Canonical SMILES | CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC | |
| Topological Polar Surface Area | 78.5 Ų | |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically employs multicomponent reactions involving substituted benzimidazoles and pyrimidine precursors. A representative protocol involves:
-
Condensation: Reacting 2-methylbenzimidazole with 3-dicyanomethylidene-1-ethyl-2-oxoindoline in polyphosphoric acid (PPA) to form spirocyclic intermediates .
-
Cyclization: Treating intermediates with formamide or formic acid to annelate the pyrimidine ring .
-
Esterification: Introducing the methyl ester group via nucleophilic acyl substitution.
Recent advancements utilize 2-aryl-6-methyl-3,4-dihydro-4-oxopyrimidin-5-ylpropanoic acids as synthons, enabling single-step cascade cyclization in PPA-ZnCl₂ mixtures (Scheme 1) .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Polyphosphoric Acid (PPA) | 68–72% |
| Temperature | 140–160°C | |
| Catalysis | ZnCl₂ (5 mol%) | +15% |
| Reaction Time | 6–8 hours |
Biological Activities and Mechanisms
Antibacterial Properties
Derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus 209p) and Gram-negative (Shigella flexneri 6858) pathogens. Key findings:
-
Minimum Inhibitory Concentration (MIC): 12.5–25 μg/mL for S. aureus
-
Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs)
-
Synergy: Enhanced efficacy when combined with β-lactam antibiotics .
Monoamine Oxidase (MAO) Inhibition
Select derivatives inhibit MAO-A (serotonin deamination) by 60–63% at 10 μM, surpassing control drug indopan. Structural prerequisites:
-
Planar aromatic core for active-site π-π stacking
-
Polar groups (e.g., -OH, -NH₂) at position 2 improving affinity .
Table 3: Pharmacological Profile of Representative Derivatives
| Derivative | Activity (IC₅₀) | Target |
|---|---|---|
| 12a (2-Hydroxy) | MAO-A: 8.2 μM | CNS |
| 11a (Disulfide) | Antibacterial: MIC 12.5 μg/mL | PBP |
| 14d (Aromatized) | Antiviral: EC₅₀ 1.8 μM (HCV) | NS5B |
Pharmacological Hybridization Strategies
Current research focuses on designing bifunctional hybrids by conjugating the core structure with pharmacophores via alkyl or polyethylene glycol linkers (Figure 2). Examples include:
-
Anticancer hybrids: Tethered to topoisomerase inhibitors (e.g., camptothecin) for dual DNA intercalation and enzyme inhibition .
-
Antiviral conjugates: Linked to ribavirin analogs to enhance RNA polymerase binding .
Docking studies reveal improved binding affinities (-9.2 to -11.3 kcal/mol) for hybrid molecules compared to parent compounds .
Analytical and Physicochemical Profiling
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.89–7.45 (m, 4H, aromatic), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume